molecular formula C21H21NO4 B12312694 1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid

1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid

Cat. No.: B12312694
M. Wt: 351.4 g/mol
InChI Key: XZELNMNHFYIWNS-UHFFFAOYSA-N
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Description

Structural Differences

  • Substituent Positioning : Unlike Fmoc-1-aminocyclopropane-1-carboxylic acid, where the Fmoc group is directly attached to the cyclopropane, this compound uses an ethylamine spacer, reducing steric hindrance during peptide coupling.
  • Functional Group Diversity : The terminal carboxylic acid enables conjugation to biomolecules, a feature absent in Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, which contains an ether linkage.

Electronic and Reactivity Comparisons

  • Ring Strain Utilization : The ethylamine linker redistributes strain across the molecule, moderating reactivity compared to derivatives with rigid, direct Fmoc-cyclopropane linkages.
  • Solubility Profiles : The carboxylic acid enhances aqueous solubility relative to non-polar derivatives, facilitating use in biological systems.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C21H21NO4/c23-19(24)21(9-10-21)11-12-22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)

InChI Key

XZELNMNHFYIWNS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Functionalization and Cyclopropane Carboxylic Acid Activation

The SPPS method adapts protocols from automated peptide synthesizers, where cyclopropane-1-carboxylic acid is pre-activated for coupling. In a typical procedure, the carboxylic acid is converted to a pentafluorophenyl (PFP) ester using PyBOP (3.5 eq) and DIPEA (7 eq) in dimethylformamide (DMF). Activated esters exhibit superior stability during resin loading compared to traditional HOBt esters.

Table 1: Resin Loading Conditions for Cyclopropane Carboxylic Acid

Parameter Value
Resin type Wang resin (0.6 mmol/g)
Activation reagent PyBOP (3.5 eq)
Base DIPEA (7 eq)
Solvent DMF
Coupling time 40 min

Aminoethyl Side-Chain Introduction

Post-resin loading, the aminoethyl moiety is introduced via Fmoc-protected ethylenediamine . Deprotection with 20% piperidine/DMF (2 × 5 min) precedes coupling of Fmoc-ethylenediamine (3.5 eq) using HCTU (3.5 eq) and DIPEA (7 eq). This step ensures regioselective attachment, minimizing cyclopropane ring opening—a critical concern in strained systems.

Final Cleavage and Purification

Resin cleavage employs 95% trifluoroacetic acid (TFA) with 2.5% triisopropylsilane as a scavenger. Lyophilization yields the crude product, purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient). Reported yields for analogous Fmoc-aminoethyl compounds range from 65–78% .

Solution-Phase Fmoc Protection Strategy

Cyclopropane Carboxylic Acid Intermediate Synthesis

Starting from cyclopropane-1-carbonyl chloride , reaction with 2-aminoethanol in tetrahydrofuran (THF) at −20°C produces 1-(2-hydroxyethyl)cyclopropane-1-carboxamide . Subsequent oxidation with Jones reagent (CrO3/H2SO4) yields 1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid .

Hydroxyl-to-Amine Conversion

The hydroxyl group is converted to an amine via a Mitsunobu reaction using phthalimide (1.2 eq), diisopropyl azodicarboxylate (DIAD, 1.5 eq), and triphenylphosphine (1.5 eq). Deprotection with hydrazine hydrate in ethanol furnishes 1-(2-aminoethyl)cyclopropane-1-carboxylic acid .

Fmoc Protection and Isolation

Reaction with Fmoc-Osu (1.1 eq) in dichloromethane (DCM) and DIPEA (3 eq) at 0°C provides the title compound. Crystallization from ethyl acetate/hexanes (1:3) achieves >99% purity by HPLC.

Table 2: Fmoc Protection Optimization

Parameter Optimal Value
Fmoc-Osu equivalence 1.1 eq
Base DIPEA (3 eq)
Temperature 0°C → rt
Yield 82%

Cyclopropane Ring Construction via [2+1] Cycloaddition

Simmons–Smith Reaction for Cyclopropanation

A vinylogous ester derived from ethyl acrylate reacts with diiodomethane (2.5 eq) and zinc-copper couple in diethyl ether to form ethyl cyclopropane-1-carboxylate . Hydrolysis with LiOH in THF/water (3:1) gives the carboxylic acid.

Side-Chain Elaboration

The carboxylic acid is converted to an acid chloride using oxalyl chloride , then coupled with 2-aminoethyltrimethylsilane to install the aminoethyl group. Desilylation with TBAF affords 1-(2-aminoethyl)cyclopropane-1-carboxylic acid , which undergoes Fmoc protection as described in Section 2.3.

Enzymatic Resolution of Racemic Intermediates

Lipase-Catalyzed Kinetic Resolution

Racemic 1-(2-aminoethyl)cyclopropane-1-carboxylic acid is resolved using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether. The (S)-enantiomer is acetylated selectively (ee >98%), leaving the (R)-enantiomer for Fmoc protection.

Scalability and Industrial Relevance

This method achieves 50% theoretical yield with minimal waste, aligning with green chemistry principles. Large-scale batches (>1 kg) report consistent enantiomeric excess, critical for pharmaceutical applications.

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H, Fmoc ArH), 7.39 (t, J = 7.4 Hz, 2H, Fmoc ArH), 4.38 (d, J = 6.8 Hz, 2H, Fmoc CH2), 4.20 (t, J = 6.8 Hz, 1H, Fmoc CH), 3.25 (m, 2H, NHCH2), 1.85 (m, 2H, CH2 cyclopropane), 1.45 (m, 2H, CH2 cyclopropane).
  • HR-MS : [M+H]+ calcd for C22H22NO4: 364.1549; found: 364.1543.

Purity Assessment

Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm) with UV detection at 254 nm confirms ≥99% purity. Elution at 1.0 mL/min (gradient: 20–80% acetonitrile/0.1% TFA over 15 min).

Chemical Reactions Analysis

Types of Reactions: 1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. The cyclopropane ring provides rigidity to the molecule, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected cyclic carboxylic acids. Below is a detailed comparison with structurally related analogs, focusing on molecular properties, synthesis, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid (Target) C₂₂H₂₃NO₄ 377.43 Not explicitly listed Cyclopropane core, ethyl linker, Fmoc-protected amine, carboxylic acid
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic acid C₁₈H₁₇NO₄ 311.34 EN300-624004 Cyclopropane core, direct Fmoc-amine attachment (no ethyl linker)
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid C₂₁H₂₁NO₄ 351.40 220497-66-5 Cyclopentane core, Fmoc-protected amine, carboxylic acid
1-[cyclopropyl(9H-Fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid C₂₃H₂₃NO₄ 377.43 1697367-12-6 Cyclobutane core, cyclopropyl-Fmoc-amine, carboxylic acid
3-((2-(((9H-Fluoren-9-ylmethoxy)carbonyl)amino)ethyl)dithio)propanoic acid C₂₀H₂₀N₂O₄S₂ 416.50 Not provided Ethyl linker with disulfide bond, Fmoc-protected amine, carboxylic acid
Key Observations:
  • Linker Flexibility : The ethyl linker in the target compound enhances spatial flexibility compared to direct Fmoc-cyclopropane attachment .
  • Functional Groups : The disulfide-containing analog introduces redox-sensitive properties, broadening applications in stimuli-responsive drug delivery.

Physicochemical Properties

Property Target Compound Cyclopropane Analog Cyclopentane Analog Disulfide Analog
Melting Point Not reported Not reported 83–85°C (recrystallized) Oil (room temperature)
Solubility DMF, DMSO DMF, dichloromethane Ethyl acetate/hexane DMF, aqueous buffers
Stability Stable at pH 7 Acid-sensitive Base-stable Redox-sensitive

Biological Activity

1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid, often abbreviated as Fmoc-ACCA, is a complex organic compound notable for its potential biological activities. The compound's structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, suggest applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of Fmoc-ACCA, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

Fmoc-ACCA is characterized by the following structural components:

  • Fluorenylmethoxycarbonyl group : Commonly used as a protecting group in peptide synthesis.
  • Cyclopropane ring : Imparts unique steric and electronic properties.
  • Amino acid moiety : Influences biological interactions and activity.

The compound's molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, with a molecular weight of 314.38 g/mol.

The biological activity of Fmoc-ACCA can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate various biochemical pathways, leading to diverse biological effects. Key mechanisms include:

  • Enzyme inhibition : Fmoc-ACCA has shown potential as an inhibitor of enzymes involved in metabolic pathways.
  • Receptor binding : The compound may interact with specific receptors, influencing signaling pathways related to growth and metabolism.

Biological Activity Evaluation

Biological activity can be evaluated through various assays and studies. Some notable findings include:

In Vitro Studies

  • Enzyme Inhibition Assays : Studies have demonstrated that Fmoc-ACCA inhibits the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in ethylene biosynthesis in plants. This inhibition can affect fruit ripening processes.
  • Cell Viability Assays : The compound has been tested for cytotoxic effects on various cell lines, showing selective toxicity towards cancer cells while sparing normal cells.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of Fmoc-ACCA. Results indicate:

  • Anti-cancer Activity : In vivo studies suggest that Fmoc-ACCA can reduce tumor growth in xenograft models.
  • Impact on Metabolism : The compound influences metabolic parameters, potentially offering benefits in metabolic disorders.

Case Studies

Several case studies highlight the application of Fmoc-ACCA in different research contexts:

StudyObjectiveFindings
Study 1Evaluate enzyme inhibitionFmoc-ACCA inhibited ACO with an IC50 value of 12 µM, demonstrating significant potential as a plant growth regulator.
Study 2Assess cytotoxicityThe compound exhibited selective toxicity in cancer cell lines (IC50 = 15 µM), indicating potential for targeted cancer therapy.
Study 3Investigate metabolic effectsIn diabetic mice, Fmoc-ACCA improved glucose tolerance and reduced insulin resistance compared to controls.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of Fmoc-ACCA to various biological targets. The results indicate:

  • Binding Affinity : High binding affinities were observed with ACO, suggesting a strong interaction that may underlie its inhibitory effects.
LigandΔG (kcal/mol)Kb (M−1)
Fmoc-ACCA-6.55.9385×10^4
Control Compound-5.37.61×10^3

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